molecular formula C12H16O3 B13608563 Methyl 2-hydroxy-2-(2-isopropylphenyl)acetate

Methyl 2-hydroxy-2-(2-isopropylphenyl)acetate

Cat. No.: B13608563
M. Wt: 208.25 g/mol
InChI Key: VLFMLQIGSWTIOI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-[2-(propan-2-yl)phenyl]acetate is an organic compound with a complex structure that includes a hydroxyl group, a methyl ester, and an isopropyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-[2-(propan-2-yl)phenyl]acetate typically involves the esterification of 2-hydroxy-2-[2-(propan-2-yl)phenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-[2-(propan-2-yl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 2-keto-2-[2-(propan-2-yl)phenyl]acetic acid.

    Reduction: Formation of 2-hydroxy-2-[2-(propan-2-yl)phenyl]ethanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-hydroxy-2-[2-(propan-2-yl)phenyl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and resins, particularly in UV-curable coatings.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-[2-(propan-2-yl)phenyl]acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The phenyl ring’s substitution pattern can also affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A similar compound with a hydroxyl group and a methyl group attached to the phenyl ring.

    2-Hydroxy-2-methyl-1-phenyl-1-propanone: Another related compound with a similar structure but different functional groups.

Uniqueness

Methyl 2-hydroxy-2-[2-(propan-2-yl)phenyl]acetate is unique due to its specific combination of functional groups and substitution pattern on the phenyl ring

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate

InChI

InChI=1S/C12H16O3/c1-8(2)9-6-4-5-7-10(9)11(13)12(14)15-3/h4-8,11,13H,1-3H3

InChI Key

VLFMLQIGSWTIOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(C(=O)OC)O

Origin of Product

United States

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